![molecular formula C6H7ClN2OS B2409514 3-Chloro-5-methanesulfinylpyridin-2-amine CAS No. 1820673-78-6](/img/structure/B2409514.png)
3-Chloro-5-methanesulfinylpyridin-2-amine
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Description
3-Chloro-5-methanesulfinylpyridin-2-amine (CMPA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMPA is a pyridine derivative that has shown promise in various studies as a potential drug candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Spectral Properties
The synthesis and spectral properties of functionalized, water-soluble derivatives have been extensively studied. For instance, 3-Chloro-5-methanesulfinylpyridin-2-amine is used to form highly fluorescent probes in aqueous environments, useful in various chemical analyses (Li, Han, Nguyen, & Burgess, 2008).
Chemoselective Functionalization
The compound has been explored in chemoselective functionalization studies. For example, its use in catalytic amination conditions shows distinct selectivity, highlighting its potential in creating specific molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Nucleophilic Substitution Reactions
Studies on nucleophilic substitutions at the pyridine ring are significant. 2-Chloro-3-nitro and 2-chloro-5-nitropyridines reactions with various amines in different solvents have been examined, providing insights into the reaction kinetics and mechanisms (Hamed, 1997).
Reductive Deamination
The reductive deamination (hydrodeamination) of aromatic amines is an important process in organic synthesis. The compound is used in amination reactions under alkaline conditions, leading to the formation of desired deaminated products (Wang & Guziec, 2001).
Radiosynthesis Applications
3-Chloro-5-methanesulfinylpyridin-2-amine has applications in the radiosynthesis of [18F]fluoropropyl amines. Its derivatives are used to incorporate radioactive fluoride efficiently, which is crucial in medical imaging and diagnostics (Kiesewetter & Eckelman, 2004).
properties
IUPAC Name |
3-chloro-5-methylsulfinylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNINRBFVLHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=C(N=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methanesulfinylpyridin-2-amine |
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